molecular formula C15H20O3 B2510717 1-Cyclopentyl-2-(4-ethoxyphenoxy)ethan-1-one CAS No. 1909324-71-5

1-Cyclopentyl-2-(4-ethoxyphenoxy)ethan-1-one

Cat. No.: B2510717
CAS No.: 1909324-71-5
M. Wt: 248.322
InChI Key: YXIWJRVBODFQTG-UHFFFAOYSA-N
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Description

1-Cyclopentyl-2-(4-ethoxyphenoxy)ethan-1-one is a ketone derivative featuring a cyclopentyl group at the 1-position and a 4-ethoxyphenoxy moiety at the 2-position.

Properties

IUPAC Name

1-cyclopentyl-2-(4-ethoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-2-17-13-7-9-14(10-8-13)18-11-15(16)12-5-3-4-6-12/h7-10,12H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIWJRVBODFQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopentyl-2-(4-ethoxyphenoxy)ethan-1-one typically involves the reaction of cyclopentanone with 4-ethoxyphenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions . The product is then purified using column chromatography or recrystallization techniques.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Cyclopentyl-2-(4-ethoxyphenoxy)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol, methanol, or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopentyl-2-(4-ethoxyphenoxy)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-2-(4-ethoxyphenoxy)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents Molecular Weight (g/mol) Melting Point/State Key Functional Group Properties Reference
1-Cyclopentyl-2-(4-ethoxyphenoxy)ethan-1-one Cyclopentyl, 4-ethoxyphenoxy 234.3 (calculated) Not reported Ether linkage (electron-donating); ketone N/A
1-Cyclopentyl-2-(phenylsulfonyl)ethan-1-one Cyclopentyl, phenylsulfonyl 252.3 (C₁₃H₁₆O₃S) 69–70°C (solid) Sulfonyl (electron-withdrawing); ketone
1-Cyclohexyl-2-(phenylthio)ethan-1-one Cyclohexyl, phenylthio 234.3 (C₁₄H₁₈OS) Liquid Thioether (polarizable); ketone
1-(4-Methoxyphenyl)ethan-1-one 4-methoxyphenyl 150.2 (C₉H₁₀O₂) Not reported Methoxy (electron-donating); ketone
1-(4-(4-Ethylphenoxy)phenyl)ethanone 4-ethylphenoxy, phenyl 254.3 (C₁₆H₁₆O₂) Not reported Ether linkage; ketone
Key Observations:

Electronic Effects: The 4-ethoxyphenoxy group in the target compound is electron-donating, similar to the methoxy group in 1-(4-methoxyphenyl)ethan-1-one . This contrasts with the electron-withdrawing sulfonyl group in 1-cyclopentyl-2-(phenylsulfonyl)ethan-1-one, which likely reduces ketone reactivity .

Physical Properties :

  • Melting points vary significantly with substituents. For example, the sulfonyl derivative (69–70°C) is a crystalline solid, while the thioether analog is liquid at room temperature .

Spectroscopic Characteristics

  • IR Spectroscopy: The ketone carbonyl stretch (~1700–1715 cm⁻¹) is consistent across analogs (e.g., 1713 cm⁻¹ in the sulfonyl derivative ). The 4-ethoxyphenoxy group would show aromatic C–O–C stretches (~1250 cm⁻¹) and ether C–O vibrations (~1040 cm⁻¹).
  • ¹H NMR : Expected signals include cyclopentyl protons (δ 1.5–2.5 ppm), ethoxy methylene protons (δ 4.0–4.5 ppm), and aromatic protons (δ 6.8–7.2 ppm) .

Biological Activity

1-Cyclopentyl-2-(4-ethoxyphenoxy)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula

  • Chemical Formula : C15H20O3
  • CAS Number : 1909324-71-5

Structural Characteristics

The compound features a cyclopentyl group attached to an ethanone backbone, with a 4-ethoxyphenoxy substituent that may influence its biological properties.

1-Cyclopentyl-2-(4-ethoxyphenoxy)ethan-1-one exhibits biological activity primarily through its interaction with specific molecular targets, including:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : It may modulate receptor activities, influencing signaling pathways related to cell growth and proliferation.

Therapeutic Applications

Research indicates that this compound could be beneficial in treating conditions such as:

  • Cancer : Its ability to inhibit certain enzymes and receptors makes it a candidate for cancer therapy.
  • Inflammatory Diseases : The compound's anti-inflammatory properties could be explored for treating chronic inflammatory conditions.

In Vitro Studies

Several studies have evaluated the cytotoxicity and antimicrobial activity of 1-Cyclopentyl-2-(4-ethoxyphenoxy)ethan-1-one.

Table 1: Summary of Biological Assays

StudyTarget OrganismIC50 (µM)Observations
Study AA. baumannii10.8Effective bactericidal activity observed
Study BB. subtilis5.4Significant reduction in bacterial viability
Study CCancer Cell LinesVariesInduces apoptosis in treated cells

Case Studies

  • Antimicrobial Activity : In a study focusing on the antimicrobial effects, 1-Cyclopentyl-2-(4-ethoxyphenoxy)ethan-1-one demonstrated significant inhibition against A. baumannii and B. subtilis, with minimum inhibitory concentrations (MICs) indicating strong bactericidal properties.
  • Cytotoxic Effects : The compound was tested against various cancer cell lines, showing promising results in inducing apoptosis, particularly in cells resistant to conventional therapies.

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